This compound can be sourced from various chemical suppliers and is identified by its CAS number 917247-85-9. It falls under the broader classification of organic compounds, specifically carboxylic acids and their derivatives. Its molecular formula is C₉H₉BrO₃, with a molecular weight of approximately 245.07 g/mol .
The synthesis of 3-(2-Bromophenyl)-2-hydroxypropanoic acid typically involves bromination reactions of phenylpropanoic acid derivatives. A common synthetic route includes:
The molecular structure of 3-(2-Bromophenyl)-2-hydroxypropanoic acid features:
C(C(=O)O)(C1=CC=C(C=C1)Br)O
, indicating its complex structure with multiple functional groups .3-(2-Bromophenyl)-2-hydroxypropanoic acid can undergo several chemical reactions:
The mechanism of action for 3-(2-Bromophenyl)-2-hydroxypropanoic acid is closely related to its interactions with biological targets:
The physical and chemical properties of 3-(2-Bromophenyl)-2-hydroxypropanoic acid include:
3-(2-Bromophenyl)-2-hydroxypropanoic acid has several notable applications:
CAS No.: 5953-49-1
CAS No.: 1607439-32-6
CAS No.: 467-14-1
CAS No.: 1190931-41-9
CAS No.: 37330-37-3
CAS No.: